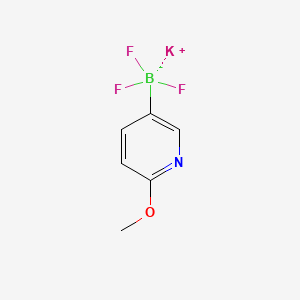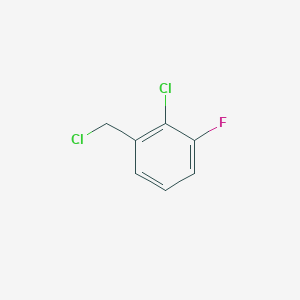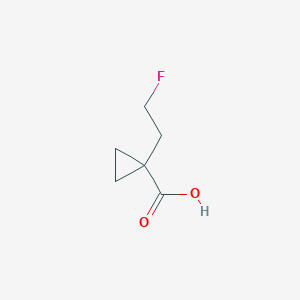
1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid
Descripción general
Descripción
1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid (CAS Number: 1507196-28-2) is a chemical compound that belongs to the group of fluorinated cyclopropanes. It has a molecular weight of 132.13 .
Synthesis Analysis
A novel synthesis method for 2-fluorocyclopropane carboxylic acid has been disclosed . The method involves several steps, including reacting 1,1-dichloro-1-fluoroethane with thiophenol in the presence of alkali to produce a phenyl sulfide intermediate, carrying out an oxidization reaction on the phenyl sulfide intermediate and oxone, and carrying out an elimination reaction on the product obtained in step 2 .Molecular Structure Analysis
The molecular structure of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid contains a total of 18 bonds, including 9 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 three-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .Physical And Chemical Properties Analysis
1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid has a molecular weight of 132.13 . It is a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
SYNTHESIS OF A FLUORINATED ANALOG OF 1-AMINOCYCLOPROPANE CARBOXYLIC ACID A study by Sloan and Kirk (1997) describes a convenient synthesis method for 2-fluoro-1-aminocyclopropane-1-carboxylic acid, which involves cyclopropanation of ethyl 2-(3,4-dimethoxyphenyl)-3-fluoroacrylate followed by various chemical processes, highlighting the compound's synthesis versatility Sloan & Kirk, 1997.
Conformations of cyclopropane derivatives Part II
Ries and Bernal (1985) conducted a structural analysis of (R)-(+)-1-fluoro-2,2-diphyenylcyclopropanecarboxylic acid using single crystal X-ray diffraction methods, providing detailed insights into the molecule's conformation and the spatial orientation of its cyclopropane ring and carboxylic group Ries & Bernal, 1985.
Synthetic Applications and Biological Activities
Two-step conversion of carboxylic esters into distally fluorinated ketones Konik et al. (2017) explored the synthesis of distally fluorinated ketones from tertiary cyclopropanols, derived from carboxylic esters, using cyclopropane ring cleavage reactions. This study showcases the application of sulfinate salts as fluoroalkylating reagents in the synthesis process, indicating the compound's potential in creating fluorinated ketones Konik et al., 2017.
Isolation, Total Synthesis, and Biological Activities of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) Containing Natural Compounds Coleman and Hudson (2016) discussed the isolation, characterization, and synthesis strategies of natural compounds containing the cyclopropane moiety, including 1-aminocyclopropane-1-carboxylic acid and its analogs. These compounds exhibit a range of biological activities, highlighting the scientific interest in their synthesis and application Coleman & Hudson, 2016.
Mechanistic Insights and Chemical Behavior
Studies of 1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid Liu et al. (2015) examined the decomposition mechanism and inhibition activity of 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) on 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase. The study reveals DFACC's instability under near-physiological conditions and its role as a slow-dissociating inhibitor of ACC deaminase, providing insights into the compound's chemical behavior and interaction with biological enzymes Liu et al., 2015.
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-fluoroethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO2/c7-4-3-6(1-2-6)5(8)9/h1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIRZTILNURCMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCF)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B1457426.png)
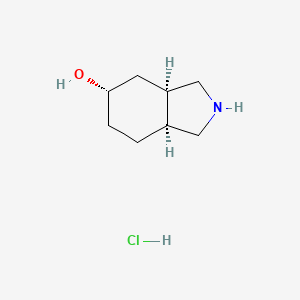
![7-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B1457430.png)
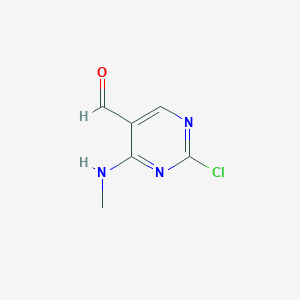
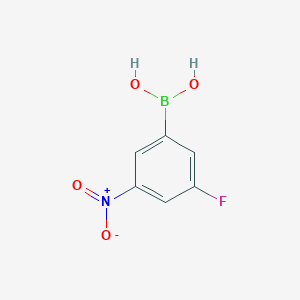

![1-[(1-Chlorocyclobutyl)sulfinyl]-4-methylbenzene](/img/structure/B1457437.png)
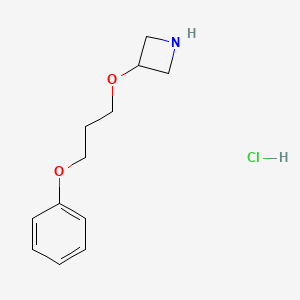
![1-[2-Hydroxy-4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B1457439.png)


